molecular formula C13H15N3O6 B2486017 1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate CAS No. 13631-94-2

1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate

Cat. No.: B2486017
CAS No.: 13631-94-2
M. Wt: 309.278
InChI Key: RVMQBEUTDYWOBS-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate is an organic compound with the molecular formula C13H15N3O6 It is a derivative of malonic acid and features a hydrazone linkage with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate typically involves the condensation of diethyl malonate with 3-nitrophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general steps are as follows:

    Preparation of 3-nitrophenylhydrazine: This can be synthesized by the reduction of 3-nitroaniline using a reducing agent like sodium dithionite.

    Condensation Reaction: Diethyl malonate is reacted with 3-nitrophenylhydrazine in an acidic medium to form the hydrazone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 1,3-Diethyl 2-[2-(3-aminophenyl)hydrazin-1-ylidene]propanedioate.

    Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features that can interact with biological targets.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl 2-[2-(4-nitrophenyl)hydrazin-1-ylidene]propanedioate: Similar structure but with the nitro group in the para position.

    1,3-Diethyl 2-[2-(2-nitrophenyl)hydrazin-1-ylidene]propanedioate: Nitro group in the ortho position.

    1,3-Diethyl 2-[2-(3-aminophenyl)hydrazin-1-ylidene]propanedioate: Amino group instead of the nitro group.

Uniqueness

1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate is unique due to the position of the nitro group, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups can lead to distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

diethyl 2-[(3-nitrophenyl)hydrazinylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6/c1-3-21-12(17)11(13(18)22-4-2)15-14-9-6-5-7-10(8-9)16(19)20/h5-8,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMQBEUTDYWOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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